N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound that features a triazolopyridine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide typically involves the formation of the triazolopyridine core followed by the introduction of the thiophene moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method results in the formation of the target compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the microwave-mediated synthesis or other efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: It is used in various biological assays to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazolopyridine core and exhibit similar biological activities.
Thiophene Derivatives: Compounds with a thiophene ring that may have comparable chemical properties.
Uniqueness
N-{2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-2-(thiophen-2-yl)acetamide is unique due to the combination of the triazolopyridine core and the thiophene ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
1340895-59-1 |
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Molecular Formula |
C15H14N4OS |
Molecular Weight |
298.4 |
Purity |
95 |
Origin of Product |
United States |
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